molecular formula C20H25NO3 B2703808 N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide CAS No. 449155-02-6

N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide

Cat. No.: B2703808
CAS No.: 449155-02-6
M. Wt: 327.424
InChI Key: PCFMFVWAKSSVFL-UHFFFAOYSA-N
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Description

Structurally, it features a 2,6-diethylphenyl group linked to an acetamide backbone, substituted with a 2-ethoxyphenoxy moiety. This combination of aromatic and alkoxy groups distinguishes it from other chloroacetamide herbicides, such as alachlor or butachlor, which typically contain chlorine and alkoxymethyl substituents . The absence of a chlorine atom and the presence of a phenoxy group may influence its metabolic stability, environmental persistence, and biological activity .

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-4-15-10-9-11-16(5-2)20(15)21-19(22)14-24-18-13-8-7-12-17(18)23-6-3/h7-13H,4-6,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFMFVWAKSSVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide typically involves the reaction of 2,6-diethylphenylamine with 2-ethoxyphenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and applications.

    Substitution: The phenyl and phenoxy groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Alachlor (CAS 15972-60-8)

  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide .
  • Key Differences: Alachlor contains a chlorine atom and a methoxymethyl group, whereas the target compound replaces chlorine with a 2-ethoxyphenoxy moiety. The methoxymethyl group in alachlor enhances its reactivity as a herbicide but contributes to environmental concerns, leading to bans in some regions .
  • Biological Activity: Alachlor inhibits very-long-chain fatty acid (VLCFA) synthesis in weeds, a mode of action common to chloroacetamides. The target compound’s phenoxy group may alter its binding affinity to target enzymes .

Butachlor (CAS 23184-66-9)

  • Structure : N-(Butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide .
  • Key Differences: Butachlor’s butoxymethyl chain vs. the target’s 2-ethoxyphenoxy group.

Pretilachlor (CAS 51218-49-6)

  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide .
  • Key Differences: Pretilachlor’s propoxyethyl substituent vs. the target’s phenoxy-ethoxy group. Pretilachlor induces phytoalexin accumulation in rice, suggesting a unique interaction with plant defense pathways .

Non-Chlorinated Analogues

N-(2,6-Diethylphenyl)-2-ethoxyacetamide (CAS 62593-49-1)

  • Structure: Lacks the phenoxy group, featuring a simpler ethoxy chain .
  • Key Differences :
    • Reduced aromaticity may lower binding to plant receptors compared to the target compound.
    • Molecular weight: 235.32 g/mol (vs. ~325–350 g/mol estimated for the target compound) .

N-(2,6-Diethylphenyl)-N-(2-propoxyethyl)-acetamide (CAS 1174898-40-8)

  • Structure: Contains a propoxyethyl group instead of phenoxy .
  • Key Differences: The propoxyethyl chain may confer higher mobility in soil but lower photostability compared to the aromatic phenoxy group .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 2-Ethoxyphenoxy, 2,6-diethylphenyl C20H25NO3* ~325–350* Potential herbicidal activity; altered metabolism due to phenoxy group
Alachlor Cl, Methoxymethyl C14H20ClNO2 269.77 Banned in Chile; inhibits VLCFA synthesis
Butachlor Cl, Butoxymethyl C17H26ClNO2 311.86 High lipophilicity; used in rice paddies
Pretilachlor Cl, Propoxyethyl C17H26ClNO2 311.86 Induces phytoalexin in rice
N-(2,6-Diethylphenyl)-2-ethoxyacetamide Ethoxy C14H21NO2 235.32 Simpler structure; lower bioactivity

*Estimated based on structural similarity.

Research Findings and Implications

  • Metabolism: Chloroacetamides like alachlor undergo oxidative metabolism, producing carcinogenic metabolites (e.g., quinone imines) . The target compound’s phenoxy group may reduce such risks by enabling alternative degradation pathways, such as hydrolytic cleavage .
  • Efficacy: Phenoxy groups are known to enhance binding to plant auxin receptors, suggesting the target compound might exhibit auxin-like herbicidal effects, diverging from classic VLCFA inhibition .

Biological Activity

N-(2,6-diethylphenyl)-2-(2-ethoxyphenoxy)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group which influences its chemical reactivity and biological activity. The compound's structure can be represented as follows:

C16H21NO3\text{C}_{16}\text{H}_{21}\text{NO}_3

The biological activity of this compound is thought to involve interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The precise pathways and molecular targets are still under investigation but are believed to include:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with cellular receptors that could alter signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : The compound has shown promise in scavenging free radicals, indicating potential antioxidant capabilities.
  • Analgesic Properties : Investigations into its analgesic effects have shown potential in pain relief models.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
Anti-inflammatoryIn vitro assaysInhibited TNF-alpha production in macrophages.
AntioxidantDPPH assayScavenging activity comparable to standard antioxidants.
AnalgesicPain modelsReduced pain response in animal models.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the compound's effect on TNF-alpha production in macrophages. Results indicated a significant reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent.
  • Antioxidant Properties : In a DPPH radical scavenging assay, this compound demonstrated considerable antioxidant activity, comparable to well-known antioxidants .
  • Analgesic Effects : In pain models using rodents, the compound exhibited a notable decrease in pain sensitivity, supporting its potential use as an analgesic agent .

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